molecular formula C7H11Br B7770581 1-(Bromomethyl)bicyclo[2.1.1]hexane CAS No. 89892-81-9

1-(Bromomethyl)bicyclo[2.1.1]hexane

Cat. No.: B7770581
CAS No.: 89892-81-9
M. Wt: 175.07 g/mol
InChI Key: FUUAMGKQLCKIMV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)bicyclo[211]hexane is a chemical compound characterized by a bromomethyl group attached to a bicyclo[211]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)bicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.1.1]hexane derivatives. For instance, the bromination of bicyclo[2.1.1]hexane with N-bromosuccinimide (NBS) in the presence of light or a radical initiator can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)bicyclo[2.1.1]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of new derivatives with functional groups such as azides, thiocyanates, or ethers.

    Oxidation Reactions: Formation of alcohols or carboxylic acids.

    Reduction Reactions: Formation of the corresponding methyl derivative.

Scientific Research Applications

1-(Bromomethyl)bicyclo[2.1.1]hexane has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of bioactive molecules and pharmaceuticals due to its unique structural features.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)bicyclo[2.1.1]hexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution and addition reactions. The bicyclo[2.1.1]hexane framework provides a rigid and stable structure that can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: The parent compound without the bromomethyl group.

    1-(Chloromethyl)bicyclo[2.1.1]hexane: A similar compound with a chloromethyl group instead of a bromomethyl group.

    1-(Hydroxymethyl)bicyclo[2.1.1]hexane: A derivative with a hydroxymethyl group.

Uniqueness

1-(Bromomethyl)bicyclo[2.1.1]hexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromomethyl group is more reactive towards nucleophiles compared to the chloromethyl group, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)bicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-5-7-2-1-6(3-7)4-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUAMGKQLCKIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293142
Record name 1-(Bromomethyl)bicyclo[2.1.1]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-81-9
Record name 1-(Bromomethyl)bicyclo[2.1.1]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89892-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)bicyclo[2.1.1]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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